2-(Methylamino)cyclopentane-1-carbonitrile
Overview
Description
2-(Methylamino)cyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotection and Brain Function
Research on compounds related to 2-(Methylamino)cyclopentane-1-carbonitrile has explored potential neuroprotective effects. For instance, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a related compound, has been developed as a potential neuroprotective drug. It demonstrated the ability to cross the blood-brain barrier and accumulate in cortical brain areas, suggesting potential applications in protecting brain function and treating neurological disorders (Yu et al., 2003).
Cardiovascular Research
In cardiovascular research, phosphodiesterase inhibitors, including those related to this compound, have been studied for their effects on pulmonary arteries in conditions like pulmonary hypertension. These studies have helped understand the drug's potential in treating cardiovascular diseases by examining their effects on arterial function and endothelial response (Jeffery & Wanstall, 1998).
Antimicrobial Activities
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial properties. For example, certain naphthyridine-3-carboxylic acid derivatives showed protective effects against bacterial infections, indicating the potential of such compounds in developing new antimicrobial agents (Santilli et al., 1975).
Antiarrhythmic Potential
The antiarrhythmic effects of (2-pyrimidinylthiomethyl)carbonitriles and -carboxamidoximes, related to the core structure of this compound, have been investigated. These studies contribute to understanding how modifications to the carbonitrile group can impact the therapeutic potential of such compounds in treating cardiac arrhythmias (Scotese et al., 1975).
Environmental Applications
In a different context, cyclopentane hydrates, which share a structural element with this compound, have been explored for their use in sustainable desalination processes. This research highlights the versatility of cyclopentane-related compounds in applications beyond pharmacology, extending into environmental engineering and sustainability (Ho-Van et al., 2019).
Properties
IUPAC Name |
2-(methylamino)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-7-4-2-3-6(7)5-8/h6-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFANCSEQXUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.